2-Tert-butyl-4-bromo-5-nitrophenol
Overview
Description
2-Tert-butyl-4-bromo-5-nitrophenol is an organic compound with the molecular formula C10H12BrNO3 . It is used in pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with tert-butyl, bromo, and nitro substituents . The exact 3D structure may require further computational or experimental studies for confirmation.Scientific Research Applications
Soil Analysis
2-Nitrophenol, a related compound, has been utilized in soil analysis. A method involving the extraction with aqueous NaOH and determination by capillary gas chromatography was developed, which might be applicable to similar compounds like 2-Tert-butyl-4-bromo-5-nitrophenol (Vozňáková et al., 1996).
Biophysics and Biomedical Research
Nitroxides, structurally similar to this compound, are used extensively in biophysics and biomedical research as molecular probes and labels. Their redox properties are crucial for these applications (Zhurko et al., 2020).
Chemical Synthesis
A compound related to this compound, 2,6-di-tert-butyl-4-nitrophenol, has been synthesized for use in research on uncouplers of oxidative phosphorylation (Rivera‐Nevares et al., 1995).
Coordination Chemistry
The bulky structure of compounds like 2,6-di-tert-butyl-4-nitrophenolate, similar to this compound, allows them to form unique complexes with metals, affecting reactions like hydrogen atom transfer (Porter et al., 2017).
Polymer Degradation and Stability
Compounds structurally related to this compound have been studied for their reactions with nitroxides, which are important in understanding the stability and degradation of polymers (Carloni et al., 1993).
Properties
IUPAC Name |
4-bromo-2-tert-butyl-5-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-10(2,3)6-4-7(11)8(12(14)15)5-9(6)13/h4-5,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCBCIRZXMTSFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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